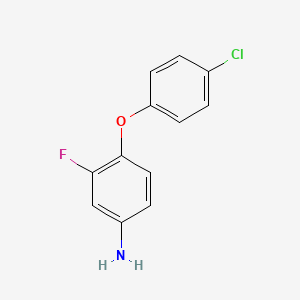

4-(4-Chlorophenoxy)-3-fluoroaniline

Beschreibung

Significance of Halogenated Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Halogenated aniline derivatives are a cornerstone of contemporary organic chemistry, primarily due to the profound influence of halogen substituents on the chemical and physical properties of the parent aniline molecule. Aniline itself is an electron-rich aromatic amine, highly susceptible to electrophilic substitution reactions. wikipedia.org The introduction of halogens—fluorine, chlorine, bromine, and iodine—modulates this reactivity in several critical ways.

Halogens exert a dual electronic effect: they are electronegative and thus withdraw electron density from the aromatic ring through the sigma bond (inductive effect), while their lone pairs can donate electron density into the ring via resonance (mesomeric effect). The interplay of these effects, which varies down the group, allows for fine-tuning of the aniline's reactivity and regioselectivity in subsequent reactions. For instance, direct halogenation of unprotected anilines can be challenging to control, often leading to multiple substitutions. chemistrysteps.comnih.gov However, methods using copper halides in ionic liquids have been developed to achieve high regioselectivity for para-substitution under mild conditions. nih.gov

Furthermore, the presence of halogens provides synthetic handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern synthetic chemistry. ossila.com This versatility makes halogenated anilines invaluable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like fluorinated polyanilines. ossila.comnbinno.com The incorporation of fluorine, in particular, can significantly alter the biological activity of a molecule by affecting its metabolic stability, lipophilicity, and binding affinity to target proteins. ossila.combeilstein-journals.org

The ability of halogenated anilines to participate in both hydrogen and halogen bonding further enhances their significance in supramolecular chemistry and crystal engineering. acs.orgnih.gov The competition and cooperativity between these non-covalent interactions can be harnessed to design novel co-crystals with specific structural and functional properties. acs.orgnih.gov

Overview of the Compound's Research Landscape and Synthetic Precedence

The research landscape of 4-(4-chlorophenoxy)-3-fluoroaniline is primarily situated within the domain of medicinal chemistry and the development of new synthetic methodologies. While not as extensively studied as some other aniline derivatives, its structural motifs are found in a variety of biologically active compounds.

The synthesis of diaryl ethers, the core structure of this compound, is a well-established area of organic synthesis. The preparation of this specific compound would typically involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For instance, a common synthetic route could involve the reaction of a suitably activated 3-fluoroaniline (B1664137) derivative with 4-chlorophenol (B41353), or conversely, the reaction of 4-chlorophenoxide with a 3-fluoro-4-halo-benzene derivative, followed by the introduction of the amino group. The synthesis of related compounds, such as 3-chloro-4-(4-fluorophenoxy)aniline, often utilizes palladium-catalyzed cross-coupling reactions. Similarly, the synthesis of m-fluoroaniline can be achieved from m-chloroaniline via a Schiemann reaction followed by amination. google.com

Research involving structurally similar compounds highlights the importance of the specific halogenation pattern. For example, 3-chloro-4-fluoroaniline (B193440) is a key intermediate in the synthesis of important antibiotics like Norfloxacin and Ciprofloxacin, as well as in the development of epidermal growth factor receptor (EGFR) inhibitors for cancer therapy. nbinno.com The interchange of halogen positions, as seen in 4-chloro-3-fluoroaniline (B146274), demonstrates the nuanced impact of substituent placement on a molecule's utility. 4-chloro-3-fluoroaniline serves as a building block for antimalarial agents and is used in the synthesis of quinazolines as anticancer agents. ossila.com The presence of both chlorine and fluorine in these molecules has been shown to enhance their potency. ossila.com

Positioning this compound within Advanced Synthetic Building Blocks

This compound is strategically positioned as an advanced synthetic building block due to the unique combination of its functional groups and their specific arrangement on the aromatic scaffold. The term "building block" in this context refers to a molecule that can be readily incorporated into a larger, more complex structure, bringing with it a predefined set of chemical and physical properties.

The key features that define its role as an advanced building block are:

Multiple Reaction Sites: The molecule possesses several reactive sites. The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, which allows for the introduction of diverse functionalities. chemistrysteps.com The aromatic ring itself is amenable to further electrophilic or nucleophilic substitution, with the existing substituents directing the regiochemical outcome.

Tunable Electronic Properties: The fluorine atom at the 3-position and the chlorophenoxy group at the 4-position exert distinct electronic influences on the aniline ring. The fluorine atom is strongly electron-withdrawing via induction, while the phenoxy group has a more complex interplay of inductive and resonance effects. This specific electronic environment can be exploited to modulate the reactivity of the amino group and the aromatic ring.

Scaffold for Bioactive Molecules: The diaryl ether linkage is a common motif in many biologically active compounds. The presence of both a chloro and a fluoro substituent on this scaffold provides opportunities to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic properties. The aniline moiety is also a key component of many kinase inhibitors and other targeted therapeutics.

Platform for Diversity-Oriented Synthesis: The multiple points of functionalization on this compound make it an ideal starting material for diversity-oriented synthesis, a strategy used to rapidly generate libraries of structurally diverse small molecules for high-throughput screening.

In essence, this compound is not just a simple chemical reagent but a sophisticated molecular tool. Its pre-installed structural and electronic features offer chemists a head start in the design and synthesis of complex target molecules with potentially valuable applications in medicine and materials science.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 946664-06-8 | matrixscientific.com |

| Molecular Formula | C12H9ClFNO | matrixscientific.com |

| Molecular Weight | 237.66 g/mol | matrixscientific.com |

| MDL Number | MFCD08687429 | matrixscientific.com |

Eigenschaften

IUPAC Name |

4-(4-chlorophenoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDNGESABWWZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649872 | |

| Record name | 4-(4-Chlorophenoxy)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946664-06-8 | |

| Record name | 4-(4-Chlorophenoxy)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Chlorophenoxy 3 Fluoroaniline and Analogues

Strategies for Introducing the Fluoroaniline (B8554772) Moiety

Reductive Processes of Nitroaromatic Precursors

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines. The precursor for this step is typically a substituted nitrobenzene, which is then converted to the corresponding aniline (B41778) through various reductive methods.

Catalytic Hydrogenation Protocols (e.g., Palladium-on-Carbon, Platinum-on-Carbon Systems)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroaromatics. This process typically involves the use of a metal catalyst, such as palladium or platinum, supported on activated carbon, in the presence of hydrogen gas.

Palladium-on-Carbon (Pd/C) Systems: Palladium-on-carbon is a versatile and commonly used catalyst for the reduction of nitro groups. nih.govresearchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The efficiency of the reduction can be influenced by factors such as catalyst loading, hydrogen pressure, and temperature. For instance, the hydrogenation of o-nitrochlorobenzene has been studied using Pd/C catalysts, demonstrating the feasibility of reducing a nitro group in the presence of a halogen substituent. researchgate.net

Platinum-on-Carbon (Pt/C) Systems: Platinum-on-carbon is another highly effective catalyst for the hydrogenation of nitroaromatics. tandfonline.comresearchgate.net It is particularly useful for the reduction of substituted nitrobenzenes. A patented process for the preparation of 3-chloro-4-fluoroaniline (B193440) specifically utilizes a 1% Pt/C catalyst to hydrogenate 3-chloro-4-fluoronitrobenzene (B104753). This reaction is conducted at a temperature of 50-100°C under a hydrogen pressure of 0.1-5 MPa, achieving a high yield and purity of the desired product. nih.gov The choice of catalyst support, such as activated carbon with high purity and surface area, can significantly influence the catalyst's activity and selectivity. researchgate.net

| Catalyst System | Substrate Example | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1% Pt/C | 3-Chloro-4-fluoronitrobenzene | 50-100°C, 0.1-5 MPa H₂ | >94 | nih.gov |

| Pd/C | o-Nitrochlorobenzene | Not specified | - | researchgate.net |

| Pt/C | Nitrobenzene | Aqueous H₂SO₄, surfactant | - | tandfonline.com |

Metal-Mediated Reductions (e.g., Stannous Chloride)

Metal-mediated reductions offer an alternative to catalytic hydrogenation, particularly when certain functional groups might be sensitive to hydrogenation conditions. Stannous chloride (SnCl₂) is a classical and effective reagent for the reduction of aromatic nitro compounds to their corresponding anilines. acsgcipr.orgcommonorganicchemistry.com

This method is known for its mild reaction conditions and tolerance of various functional groups, including halogens and ethers. lookchem.commdpi.com The reduction is typically carried out in an acidic medium, such as hydrochloric acid, or in organic solvents like ethanol. acsgcipr.orgmdpi.com The reaction proceeds via the transfer of electrons from the tin(II) ion to the nitro group. While effective, this method can generate tin-containing byproducts that may require careful removal during workup. acsgcipr.org

| Reagent | Substrate Example | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| SnCl₂·2H₂O | 4-Benzyloxy-3-chloronitrobenzene | Ethanol, reflux | High | mdpi.com |

| SnCl₂ | Substituted Nitrobenzenes | Aqueous ethanol | - | acsgcipr.org |

| Iron powder | Aryl nitro compounds with halide substituents | Ultrasonic irradiation | 39-98 | tandfonline.com |

Halogen Exchange and Fluorination Techniques in Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring can be achieved through halogen exchange reactions, a key strategy in the synthesis of fluorinated aromatic compounds. The Schiemann reaction, which involves the thermal decomposition of an aromatic diazonium fluoroborate, is a classic method for introducing fluorine. More modern approaches often involve nucleophilic aromatic substitution (SNAr) where a leaving group, such as a nitro group or a halogen, is displaced by a fluoride (B91410) ion.

For instance, the synthesis of 3-chloro-4-fluoronitrobenzene can be achieved by the chlorination of 4-fluoronitrobenzene in the presence of a catalyst system comprising iodine or an iodine compound and iron or an iron compound. google.com Another approach involves the fluorodenitration of dinitroaromatic compounds. gauthmath.com These methods provide pathways to synthesize the necessary fluorinated precursors for subsequent reduction to the aniline.

Regioselective Synthesis Approaches for Substituted Anilines

The precise placement of substituents on the aniline ring is crucial for the desired properties of the final molecule. Regioselective synthesis aims to control the position of functional group introduction. In the context of 4-(4-chlorophenoxy)-3-fluoroaniline, achieving the correct 1,2,4-substitution pattern is paramount.

This often begins with a readily available starting material where the initial substituents direct the subsequent reactions. For example, the nitration of chlorobenzene (B131634) predominantly yields a mixture of ortho- and para-chloronitrobenzene, with the para isomer being the major product. youtube.comontosight.ai The directing effects of the existing substituents on the aromatic ring play a critical role in determining the position of the incoming nitro group during electrophilic aromatic substitution. youtube.com Careful selection of starting materials and reaction conditions is therefore essential to achieve the desired regiochemistry. For instance, the nitration of 1-chloro-2-fluorobenzene (B165100) is a key step in obtaining the precursor for 3-fluoroaniline (B1664137) derivatives. organic-chemistry.org

Construction of the 4-Chlorophenoxy Moiety

The formation of the ether linkage between the fluoroaniline core and the 4-chlorophenol (B41353) is another key synthetic challenge. This is typically accomplished through a nucleophilic aromatic substitution reaction, with the Ullmann condensation being a prominent and historically significant method.

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). lookchem.comlibretexts.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications have led to milder reaction conditions using catalytic amounts of copper salts and various ligands. lookchem.com The reactivity of the aryl halide in an Ullmann condensation generally follows the order I > Br > Cl > F, and the presence of electron-withdrawing groups on the aryl halide can enhance the reaction rate. acsgcipr.org

An alternative approach is the direct nucleophilic aromatic substitution (SNAr) of an activated aryl halide with a phenoxide. For the synthesis of this compound, this would involve the reaction of a suitably activated fluorinated aromatic ring with 4-chlorophenol. The presence of a nitro group ortho or para to the fluorine atom on the aromatic ring significantly activates it towards nucleophilic attack. google.com

| Reaction Type | Aryl Halide Example | Phenol/Thiophenol Example | Catalyst/Base System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | Aryl iodides | Phenols with electron-donating or -withdrawing groups | Cu(I) salt, K₃PO₄, Salicylaldimine ligand | Good to excellent | mdpi.com |

| Ullmann-type Coupling | Aryl bromides | p-Cresol | CuIPPh₃, K₂CO₃ | Moderate to good | osti.gov |

| Nucleophilic Aromatic Substitution | 2,4-Dinitrofluorobenzene | Peptide N-terminal amino groups | - | - | google.com |

| Nucleophilic Aromatic Substitution | Polyfluoroarenes | Phenothiazine | K₂CO₃ or K₃PO₄ | High | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of aryl ethers and amines, including this compound. This reaction typically involves the displacement of a leaving group, often a halide, from an electron-deficient aromatic ring by a nucleophile. ebyu.edu.tr

In the context of synthesizing the target molecule, an SNAr reaction could involve the reaction of a di-halogenated benzene (B151609) derivative with an appropriate nucleophile. For instance, the fluorine atom in a polyfluoroarene can be substituted by a nucleophile due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. nih.gov The presence of electron-withdrawing groups on the aromatic ring further facilitates this reaction. ebyu.edu.tr

Recent advancements have focused on expanding the scope of SNAr reactions to include unactivated fluoroarenes through the use of organic photoredox catalysis. nih.gov This method allows for the nucleophilic defluorination of electron-neutral and electron-rich fluoroarenes under mild conditions, broadening the range of accessible aniline and phenoxy derivatives. nih.gov

Cross-Coupling Methodologies for Aryl Ether Formation (e.g., Ullmann, Buchwald-Hartwig Coupling)

Cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, and are extensively used in the synthesis of diaryl ethers and aryl amines. The Ullmann and Buchwald-Hartwig reactions are prominent examples. wikipedia.orgorganic-chemistry.org

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require high temperatures and polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The reactivity of the aryl halide follows the trend of I > Br > Cl. mdpi.com Modern variations often employ soluble copper catalysts with ligands to achieve the transformation under milder conditions. wikipedia.org For the synthesis of a precursor to this compound, 3,4-dichloronitrobenzene (B32671) can be reacted with 4-chlorophenol in the presence of a copper catalyst. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of aryl amines from aryl halides and amines. organic-chemistry.orgyoutube.com This reaction is known for its high efficiency and broad substrate scope, accommodating a wide variety of primary and secondary amines. organic-chemistry.org The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial to the success of this reaction, enabling the coupling of even challenging substrates. youtube.com For instance, 4-chloro-3-fluoroaniline (B146274) can serve as a monomer for the synthesis of fluorinated polyanilines via Buchwald-Hartwig amination. ossila.com

| Reaction | Catalyst | Typical Substrates | Key Features |

| Ullmann Condensation | Copper (metal or salts) | Aryl halides, Phenols/Alcohols | High temperatures often required, polar solvents. wikipedia.org |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aryl halides, Amines | High efficiency, broad substrate scope, milder conditions. organic-chemistry.orgyoutube.com |

Multi-Step Synthesis Pathways from Established Precursors

The industrial production of this compound and its analogues often involves multi-step synthetic sequences starting from readily available precursors. These pathways are designed for efficiency and scalability.

Sequential Functionalization Strategies for Amine and Phenoxy Groups

A common strategy involves the sequential introduction of the amine and phenoxy groups onto a di-halogenated benzene ring. For example, a three-step reaction starting from 3,4-dichloronitrobenzene is a viable route. google.com This process typically includes:

Fluorine displacement: A nucleophilic aromatic substitution reaction where one of the chlorine atoms is replaced by a fluorine atom. google.com

Hydrogenation reduction: The nitro group is reduced to an amine. This can be achieved using various reducing agents, with catalytic hydrogenation over a platinum-on-carbon (Pt/C) or palladium-on-carbon (Pd/C) catalyst being a common industrial method. google.comgoogle.comnbinno.com

Formation of the ether linkage: An Ullmann-type coupling reaction between the resulting halo-aniline and a phenol derivative to form the desired phenoxy group. nih.gov

In an alternative sequence, the ether linkage can be formed first, followed by the reduction of the nitro group. For instance, 3,4-dichloronitrobenzene can be reacted with 4-chlorophenol, followed by reduction of the nitro group to yield 4-(4-chlorophenoxy)-3-chloroaniline. nih.gov

One-Pot and Domino Reaction Protocols for Enhanced Efficiency

One-pot syntheses can significantly streamline the production process. For example, a method for the synthesis of rafoxanide, a related salicylanilide (B1680751), involves the in-situ formation of an acid chloride followed by condensation with an aminoether in a single pot. nih.gov Similarly, one-pot protocols for the preparation of various heterocyclic compounds, which may share structural motifs with the target molecule, have been developed using reagents like p-toluenesulfonic acid (p-TsOH) in a suitable medium. niscpr.res.in

Domino reactions , also known as tandem or cascade reactions, involve a series of intramolecular transformations that occur sequentially. These reactions can rapidly build molecular complexity from simple starting materials. researchgate.net While a specific domino reaction for this compound is not detailed in the provided context, the development of such protocols for the synthesis of functionalized ortho-fluoroanilines highlights the potential of this approach. researchgate.net These methods can offer high atom economy and selectivity under mild, often metal-free conditions. researchgate.net

Optimization of Reaction Conditions for Process Intensification and Scalability

The successful scale-up of any synthetic process hinges on the careful optimization of reaction conditions. This is particularly true for the production of fine chemicals like this compound.

Solvent Effects and Medium Engineering for Reaction Efficiency

The choice of solvent can have a profound impact on reaction rates, yields, and selectivity. In SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are often used to solvate the cationic species and accelerate the reaction. nih.govwikipedia.org For instance, in the synthesis of a precursor to rafoxanide, xylene was found to be a more effective solvent than toluene (B28343) for the final condensation step, leading to a significantly higher yield. nih.gov

In Buchwald-Hartwig aminations, while a range of solvents can be used, the reaction is often preferably carried out in relatively non-polar solvents. nih.gov The optimization of solvent systems is a key area of research for improving the efficiency and environmental footprint of these reactions.

Medium engineering also extends to the use of phase-transfer catalysts or alternative reaction media to enhance efficiency. For example, the use of polyethylene (B3416737) glycol (PEG) as a recyclable, nonionic solvent has been explored in the synthesis of chalcones, which are also formed via condensation reactions.

The following table summarizes the impact of different solvents on the yield of a hypothetical reaction step in the synthesis of a related compound, illustrating the importance of solvent selection:

| Solvent | Yield (%) | Reference |

| Toluene | 52 | nih.gov |

| Xylene | 82 | nih.gov |

| Chloroform | 75 | beilstein-journals.org |

| Toluene | 65 | beilstein-journals.org |

| Dichloromethane | 40 | beilstein-journals.org |

This data underscores the critical role of empirical optimization of reaction conditions for maximizing product yield in the synthesis of complex organic molecules.

Catalyst Development and Ligand Design for Enhanced Selectivity and Yield

The formation of the diaryl ether bond in this compound and its analogues is typically achieved through cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. organic-chemistry.orgcapes.gov.br The success of these reactions is highly dependent on the catalyst and ligand system employed. The development of sophisticated catalysts and ligands has been pivotal in overcoming challenges like low yields, harsh reaction conditions, and limited substrate scope. capes.gov.brorganic-chemistry.org

Palladium-catalyzed systems are among the most powerful tools for C-O bond formation. The generality of palladium-catalyzed diaryl ether synthesis has been significantly improved, now allowing for the coupling of even electron-deficient aryl halides. organic-chemistry.org The design of bulky, electron-rich phosphine ligands has been a key factor in this success. These ligands facilitate the crucial reductive elimination step in the catalytic cycle and stabilize the active palladium(0) species. researchgate.net For instance, the development of dialkylbiaryl monophosphine ligands was guided by understanding catalyst stability, leading to systems capable of promoting C-N cross-coupling reactions at room temperature. researchgate.net The strategic design of ligands like GPhos and EPhos, which feature bulky groups to control catalyst conformation, has proven effective. researchgate.net

Copper-catalyzed systems, often used in Ullmann-type reactions, represent a more economical alternative. numberanalytics.com Research has shown that low catalytic amounts of copper(I) iodide (CuI), sometimes in combination with other transition metals like iron(III) acetylacetonate (B107027) (Fe(acac)₃), can effectively promote C-O cross-coupling reactions with high yields. organic-chemistry.org The development of effective and simple ligands, such as amino acids like L-proline and N,N-dimethylglycine, has enabled these reactions to proceed under milder conditions (e.g., 90°C) than traditional Ullmann reactions, which often required stoichiometric amounts of copper and very high temperatures. organic-chemistry.orggoogle.com

The table below summarizes various catalyst systems and their applications in diaryl ether synthesis, highlighting the impact of catalyst and ligand choice on reaction outcomes.

| Catalyst System | Ligand/Additive | Reaction Type | Key Findings & Advantages | Reference |

| Pd(OAc)₂ | 1,3-Dialkylimidazolinium bromide/NaH | Buchwald-Hartwig | Forms an efficient N-heterocyclic carbene (NHC) catalyst in situ for diaryl ether synthesis. | organic-chemistry.org |

| Pd precatalysts | Bulky phosphine ligands (e.g., XPhos) | Buchwald-Hartwig | Ligand bulk is crucial for coupling electron-deficient aryl halides; enables a broad substrate scope. | organic-chemistry.orgacs.org |

| CuI / Fe(acac)₃ | None | C-O Cross-Coupling | Low catalyst loading, efficient, and economical for industrial-scale applications. | organic-chemistry.org |

| Copper | N,N-Dimethylglycine | Ullmann-type | Allows reaction at a lower temperature (90°C) with both aryl iodides and bromides. | organic-chemistry.org |

| Cupric Acetate | Tertiary Amine | O-Arylation | Promotes arylation of phenols with arylboronic acids at room temperature. | organic-chemistry.org |

Application of Advanced Reaction Technologies (e.g., Microwave-Assisted Synthesis)

To further enhance reaction efficiency, advanced technologies like microwave-assisted synthesis have been applied to the preparation of diaryl ethers and related compounds. thieme-connect.debiotage.co.jp Microwave irradiation provides rapid and direct heating of the reaction mixture, which can dramatically reduce reaction times, increase product yields, and minimize the formation of side products compared to conventional heating methods. biotage.co.jpnih.gov

This technology has proven particularly effective for challenging coupling reactions. In some cases, microwave assistance can even eliminate the need for a transition metal catalyst and ligand altogether. thieme-connect.de For example, the direct coupling of phenols to electron-deficient aryl halides has been achieved in refluxing DMSO within 5-10 minutes under microwave irradiation, proceeding through a catalyst-free SNAr-based mechanism. organic-chemistry.org An eco-friendly and cost-effective microwave-assisted method has been developed for producing nonsymmetrical diaryl ethers from various nitroarenes and phenols without any catalyst. thieme-connect.de

The Claisen-Schmidt condensation, another reaction type relevant to the synthesis of precursors, has also benefited from microwave technology. A comparison between conventional and microwave-assisted methods for synthesizing morpholine-containing chalcones showed that microwave irradiation led to significantly higher yields in much shorter reaction times. nih.gov The combination of advanced catalysts with ultrasonic irradiation, another energy-input technology, has also been shown to produce high yields under mild conditions with shorter reaction times. nih.gov

The following table compares conventional and microwave-assisted synthesis for relevant reaction types.

| Reaction Type | Method | Reaction Time | Yield | Key Advantages of Microwave Method | Reference |

| Coupling of Nitroarenes and Phenols | Conventional Heating | Not specified | Moderate | N/A | thieme-connect.de |

| Coupling of Nitroarenes and Phenols | Microwave-Assisted | Short (minutes) | Good to Excellent | Catalyst-free, ligand-free, eco-friendly, cost-effective. | thieme-connect.de |

| Claisen-Schmidt Condensation | Conventional Heating | Longer (hours) | Lower | N/A | nih.gov |

| Claisen-Schmidt Condensation | Microwave-Assisted | Shorter (minutes) | Higher | Faster reaction, higher conversion, more selective. | nih.gov |

| Oxidation of Hydrazones | Conventional Heating | 5-6 hours | 68-82% | N/A | epa.gov |

| Oxidation of Hydrazones | Microwave-Assisted | 2-3 minutes | 75-89% | Drastic reduction in reaction time, improved yields. | epa.gov |

Elucidating the Reactivity Profile and Mechanistic Pathways of 4 4 Chlorophenoxy 3 Fluoroaniline

Investigation of Nucleophilic Behavior of the Aniline (B41778) Functionality

The nucleophilicity of the amino group in 4-(4-Chlorophenoxy)-3-fluoroaniline is a critical determinant of its reactivity in a wide array of chemical transformations, including acylations, alkylations, and the formation of various heterocyclic structures. The electron density on the nitrogen atom, which is central to its nucleophilic character, is modulated by the electronic effects of the substituents on the aromatic ring.

Influence of Halogen Substituents on Aromatic Ring Electron Density and Reactivity

The presence of both a fluorine and a chlorine atom, albeit on different rings, significantly influences the reactivity of the aniline moiety. Halogens typically exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) stemming from their lone pairs of electrons. wikipedia.orglibretexts.org

In the case of this compound, the fluorine atom is situated meta to the amino group. At the meta position, the resonance effect is minimal, and the strong inductive effect of fluorine predominates, withdrawing electron density from the aromatic ring and, consequently, from the amino group. libretexts.org This inductive withdrawal decreases the basicity and nucleophilicity of the aniline. Studies on substituted anilines have shown a correlation between the presence of electron-withdrawing groups and a decrease in the pKa of the anilinium ion, which is a quantitative measure of basicity. journaleras.comjournaleras.com

The combined influence of the meta-fluoro and the 4-chlorophenoxy substituents is a net decrease in the electron density on the aniline nitrogen, rendering it less nucleophilic than aniline itself but still reactive enough to participate in various nucleophilic reactions. libretexts.org

Reaction Kinetics and Thermodynamic Considerations for Derivative Formation

The kinetics of derivative formation, such as N-acylation, are directly impacted by the nucleophilicity of the aniline. A decrease in nucleophilicity, as is the case for this compound compared to unsubstituted aniline, will result in a slower reaction rate under identical conditions. The acetylation of aniline, for instance, is a well-studied reaction where the rate is dependent on the electron density of the nitrogen atom. researchgate.net For this compound, a higher temperature or longer reaction times might be necessary to achieve comparable yields to the acylation of aniline.

Below is a table illustrating the expected relative reactivity in N-acylation reactions based on the principles discussed.

| Compound | Key Substituent Effects | Expected Relative Rate of N-Acylation |

| Aniline | Reference compound | 1 (fastest) |

| 4-Fluoroaniline (B128567) | -I and +R of fluorine | Slower than aniline |

| 3-Fluoroaniline (B1664137) | -I of fluorine (dominant) | Slower than 4-fluoroaniline |

| This compound | -I of fluorine and -I of 4-chlorophenoxy group | Slowest |

Electrophilic Aromatic Substitution Patterns on the Halogenated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) reactions on the aniline ring of this compound are directed by the existing substituents. The amino group is a powerful activating and ortho-, para-directing group. byjus.comuci.edu The fluorine atom at the 3-position is a deactivating but ortho-, para-director. libretexts.orgvaia.com The 4-chlorophenoxy group at the 4-position is also considered an ortho-, para-director.

Given the positions of these substituents, the potential sites for electrophilic attack are C2, C5, and C6.

Position 2 (ortho to NH2, meta to F, ortho to O-Ar): This position is strongly activated by the amino group and the phenoxy group.

Position 5 (meta to NH2, para to F, meta to O-Ar): This position is deactivated by the amino group and the phenoxy group, and activated by the fluorine.

Position 6 (ortho to NH2, ortho to F, meta to O-Ar): This position is strongly activated by the amino group and the fluorine.

Considering the powerful activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho to it, namely C2 and C6. Steric hindrance from the adjacent substituents might play a role in the regioselectivity between these two positions. The large 4-chlorophenoxy group at position 4 might sterically hinder attack at position 5 more than at position 2 or 6.

To control the high reactivity of the aniline ring in EAS reactions and to avoid polysubstitution, the amino group is often protected by acetylation. libretexts.org The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for more controlled substitutions.

Mechanisms of Key Functional Group Transformations

Amine Functionalization: The primary amine of this compound can undergo a variety of functionalization reactions. A common transformation is acylation with an acyl chloride or anhydride. The mechanism involves the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of the acylating agent, followed by the departure of the leaving group (e.g., chloride or acetate).

Aromatic Substitutions: The mechanism of electrophilic aromatic substitution on the aniline ring follows the general pathway for this class of reactions. byjus.com It involves the initial attack of the pi-electron system of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uci.edu The positive charge in this intermediate is delocalized across the ring, with significant contributions from resonance structures where the charge is on the carbons ortho and para to the point of attack. The final step is the deprotonation of the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. The stability of the intermediate carbocation determines the regioselectivity of the reaction.

Stereoelectronic Implications in Derivative Synthesis and Reaction Control

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are pertinent to the chemistry of this compound. wikipedia.org

The presence of the fluorine atom, in particular, can introduce subtle but significant stereoelectronic effects. The strong C-F bond and the high electronegativity of fluorine can influence the conformation of the molecule and the transition states of its reactions. For instance, the gauche effect, where a gauche conformation is more stable than the anti-conformation, is a known stereoelectronic phenomenon involving fluorine. While not directly applicable to the planar aromatic ring, the electronic influence of fluorine can affect the orientation of reactants approaching the molecule.

In the synthesis of derivatives, controlling the regioselectivity of reactions is a key challenge. The interplay of the electronic and steric effects of the substituents dictates the outcome of these reactions. For example, in electrophilic aromatic substitution, the directing effects of the amino, fluoro, and chlorophenoxy groups must be carefully considered to achieve the desired isomer. The use of protecting groups, as mentioned for the aniline functionality, is a common strategy to modulate reactivity and enhance selectivity.

Applications As a Versatile Synthetic Intermediate and Precursor in Chemical Synthesis

Role in the Synthesis of Complex Organic Scaffolds

The structural attributes of 4-(4-Chlorophenoxy)-3-fluoroaniline make it an ideal starting material for the synthesis of elaborate organic frameworks. Its reactive amine group and the specific positioning of the fluoro and chlorophenoxy substituents allow for controlled and selective chemical transformations, leading to the formation of diverse and intricate molecular structures.

Building Block for Heterocyclic Systems (e.g., Quinazolines, Thiadiazoles, Isoquinolines)

The compound is instrumental in the synthesis of various heterocyclic systems, which are core components of many biologically active molecules.

Quinazolines: this compound is a key intermediate in the synthesis of quinazoline (B50416) derivatives. These compounds are of significant interest due to their potential as anticancer agents. ossila.com For instance, it is used in the preparation of 4-arylaminoquinazolines, which have demonstrated antiproliferative effects in cancer models. The synthesis often involves the reaction of the aniline (B41778) with a suitable quinazoline precursor, leading to the formation of the desired substituted quinazoline scaffold. chemicalbook.comresearchgate.netmdpi.com

Thiadiazoles: This aniline derivative is also employed in the creation of 1,3,4-thiadiazole-based compounds. These heterocyclic structures are recognized for their potential as anticancer agents. nih.govorganic-chemistry.orgmdpi.com The synthesis typically involves reacting the aniline with appropriate reagents to construct the five-membered thiadiazole ring, which can be further modified to generate a library of potential therapeutic agents. nih.govorganic-chemistry.orgmdpi.com

Isoquinolines: The synthesis of isoquinoline (B145761) derivatives, another important class of heterocyclic compounds with a wide range of biological activities, can also utilize this compound as a starting material. nih.govmdpi.commdpi.comrsc.orgnih.gov These structures are often explored for their potential as antiviral and other therapeutic agents. nih.gov

Precursor for Advanced Aromatic and Biaryl Compounds

Beyond heterocyclic systems, this compound serves as a precursor for the synthesis of advanced aromatic and biaryl compounds. The presence of halogen atoms (chlorine and fluorine) on the aromatic rings provides handles for various cross-coupling reactions, enabling the construction of complex biaryl structures. These reactions are fundamental in modern organic synthesis for creating molecules with tailored electronic and steric properties.

Utility in Medicinal Chemistry Precursor Synthesis

The versatility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a critical intermediate in the synthesis of various therapeutic agents.

Scaffolds for Anti-Infective Agents (e.g., Antimalarial, Antiviral, Antimicrobial Structures)

The compound is a valuable scaffold for the development of various anti-infective agents.

Antimalarial Agents: this compound has been utilized in the synthesis of novel antimalarial agents. ossila.comnih.gov Research has shown that incorporating this moiety can enhance the potency of antimalarial compounds. ossila.com For example, it has been used to create hybrid molecules with existing antimalarial drugs like artesunate (B1665782) and chloroquine, showing promising activity against malaria parasites. nih.govnih.gov The mechanism of action for some of these derivatives involves the inhibition of key parasitic enzymes, such as enoyl-acyl carrier protein reductase (PfENR).

Antiviral Agents: The structural framework provided by this aniline is also explored in the synthesis of antiviral compounds. ossila.com For instance, it is a building block for piperidine (B6355638) derivatives that have shown potential as antiviral treatments. ossila.com

Antimicrobial Agents: The core structure is also found in compounds with broader antimicrobial properties, highlighting its versatility in addressing various infectious diseases. mdpi.comnih.gov

Building Blocks for Anticancer Agents (e.g., Quinazolines, Thiadiazoles, Salicylanilides)

As mentioned earlier, this compound is a key building block for several classes of anticancer agents.

Quinazolines: Quinazoline-based anticancer agents often incorporate this aniline to enhance their therapeutic potential. ossila.comnih.govresearchgate.net

Thiadiazoles: Thiadiazole derivatives synthesized from this compound have shown promising cytotoxic activity against various cancer cell lines. nih.gov

Salicylanilides: The aniline is also used in the synthesis of salicylanilide (B1680751) derivatives, which are being investigated for their anticancer properties. nih.govnih.govunizar.es For example, N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, also known as rafoxanide, is a halogenated salicylanilide synthesized from a related chloro-phenoxy aniline derivative. nih.gov

Development of Radiotracers for Positron Emission Tomography (PET) Imaging

While fluorinated molecules are of significant interest in the development of radiotracers for Positron Emission Tomography (PET) imaging, particularly utilizing the fluorine-18 (B77423) isotope, specific research detailing the synthesis or application of a radiolabeled version of this compound is not prominently available in current scientific literature. The development of novel PET tracers is a dynamic area of research, and compounds are often selected based on their ability to target specific biological pathways or receptors. The structural motifs within this compound could theoretically be of interest for targeting certain enzymes or receptors, but dedicated studies to develop it into a PET radiotracer have not been published.

Compounds for Neurodegenerative Disease Research

The search for new chemical entities to combat neurodegenerative diseases like Alzheimer's and Parkinson's is a major focus of medicinal chemistry. While a wide array of heterocyclic and aromatic compounds are continuously being investigated for their therapeutic potential, there is no specific research in the accessible literature that points to the direct use or evaluation of this compound in neurodegenerative disease research. Its potential as a scaffold or intermediate in this area remains unexplored in published studies.

Application in Agrochemical Compound Development

The structural features of this compound, particularly the halogenated phenyl rings linked by an ether, are common in various agrochemicals. This makes it and its related derivatives valuable precursors in the synthesis of new herbicides and insecticides.

Herbicidal Efficacy Studies of Related Derivatives

The utility of aniline derivatives in creating potent agrochemicals is well-established. For instance, a structurally similar compound, 3-chloro-4-(4'-chlorophenoxy)aniline, is a key intermediate in the synthesis of Rafoxanide, a halogenated salicylanilide used as an anthelmintic and fasciolicide in livestock. nih.gov The synthesis involves the reaction of the aniline derivative with 3,5-diiodosalicylic acid. nih.gov This highlights how the core structure, analogous to this compound, serves as a crucial component for building complex, biologically active molecules.

Furthermore, patents for advanced herbicides describe complex molecules that incorporate substituted phenoxy-aniline fragments. For example, synergistic herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have been developed, demonstrating the continued relevance of this chemical class in discovering new herbicidal agents. google.com

Table 1: Related Aniline Derivatives in Agrochemical Synthesis

| Compound Name | Application/Use | Reference |

|---|---|---|

| 3-chloro-4-(4'-chlorophenoxy)aniline | Intermediate for Rafoxanide (Anthelmintic) | nih.gov |

| 3-Chloro-4-fluoroaniline (B193440) | Intermediate for herbicides and medicines | google.com |

Insecticide and Plant Growth Regulator Precursors (e.g., Flufenoxuron Intermediates)

Fluoroaniline (B8554772) derivatives are recognized as important intermediates in the production of various agrochemicals, including insecticides and plant growth regulators. nih.gov The insecticide Flufenoxuron, a benzoylurea-type insect growth regulator, is synthesized using a key intermediate that is structurally analogous to this compound. Patents reveal that an important precursor for Flufenoxuron is an aniline derivative with a diaryl ether structure, such as 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline. google.comgoogle.com The synthesis of this intermediate involves the condensation of a substituted phenol (B47542) with a fluoronitrobenzene derivative, followed by reduction of the nitro group to an aniline. google.comgoogle.com

This established synthetic pathway for a major commercial insecticide underscores the industrial value of diaryl ether anilines. By analogy, this compound represents a viable precursor for novel benzoylurea (B1208200) insecticides or other plant growth regulators, where its specific substitution pattern could be leveraged to develop compounds with new or improved properties.

Contributions to Polymer Science and Advanced Materials

The incorporation of fluorine into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and solubility. Fluorinated anilines are therefore valuable monomers for creating advanced polymer materials.

Monomer for Fluorinated Polyanilines and Conducting Polymers

Research has shown that fluorinated anilines are effective monomers for synthesizing fluorinated polyanilines. For example, 4-chloro-3-fluoroaniline (B146274) is considered an optimal monomer for creating these polymers via methods like Buchwald-Hartwig amination. ossila.com The resulting polymers are of interest for applications in semiconductors and other advanced materials. ossila.com

Studies on the polymerization of monomers like 3-fluoroaniline (B1664137) have demonstrated that the resulting polymers exhibit enhanced thermal stability and solubility compared to the non-fluorinated parent polyaniline. researchgate.net The presence of the electron-withdrawing fluorine atom can also influence the polymer's electronic properties and morphology. researchgate.netresearchgate.net Given these precedents, this compound is a promising, albeit more complex, monomer. Its polymerization could lead to novel conducting polymers where the bulky and polar chlorophenoxy side group could impart unique processing characteristics, solubility, and interfacial properties, making them suitable for specialized electronic or sensor applications.

Table 2: Related Monomers for Fluorinated Polyanilines

| Monomer Name | Polymer Product | Noted Advantages | Reference |

|---|---|---|---|

| 4-Chloro-3-fluoroaniline | Fluorinated Polyaniline | Optimal for synthesis via Buchwald-Hartwig amination | ossila.com |

| 3-Fluoroaniline | Poly(3-fluoroaniline) | Increased solubility and thermal stability | researchgate.net |

Absence of Publicly Available Research Limits Discussion on the Role of this compound in Homogeneous Catalysis Ligand Design

Homogeneous catalysis relies on the design of sophisticated ligands that coordinate to a central metal atom, influencing its catalytic activity, selectivity, and stability. These ligands are often intricate organic molecules, and their precursors are crucial starting points in their synthesis. The structure of this compound, featuring a fluoro and a chloro-phenoxy substituent on an aniline backbone, suggests its potential as a building block for various ligand types. The aniline functional group can be readily modified to introduce coordinating moieties, while the halogen and phenoxy groups can be used to tune the electronic and steric properties of a potential ligand.

However, without published research, any discussion on its role in ligand design remains speculative. There is no available data to construct the requested detailed analysis or data tables regarding its use in specific catalytic reactions, the performance of any derived ligands, or comparisons with other ligand systems. The absence of such information in the public domain prevents a thorough and scientifically accurate discussion as per the user's request.

Therefore, the section on "Ligand Design in Homogeneous Catalysis" cannot be substantively developed. It is possible that research into this specific application exists within private industrial research and development, but it has not been disclosed in publicly accessible sources.

Computational and Spectroscopic Characterization for Structural and Electronic Analysis

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and purity of 4-(4-Chlorophenoxy)-3-fluoroaniline and for probing its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the environment of other NMR-active nuclei like ¹⁹F.

¹H NMR: In a potential ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on both phenyl rings. The protons on the fluoroaniline (B8554772) ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. The protons on the chlorophenoxy ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The amine (NH₂) protons might appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would show 12 distinct carbon signals, unless there is accidental overlap. The carbon atoms bonded to fluorine would show a large C-F coupling constant. The chemical shifts would indicate the electronic environment of each carbon atom, with those attached to electronegative atoms (O, N, Cl, F) appearing at higher chemical shifts (downfield).

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It would display a single resonance for the fluorine atom on the aniline (B41778) ring. The coupling of this fluorine with adjacent protons (³JHF) would provide further structural confirmation.

Mass Spectrometry (MS, High-Resolution MS, Liquid Chromatography-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.

MS: A low-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to the nominal mass of the molecule (237 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected.

High-Resolution MS (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₉ClFNO).

Liquid Chromatography-MS (LC-MS): This technique separates the compound from a mixture before it enters the mass spectrometer, ensuring that the resulting mass spectrum is from a pure compound. It is a standard method for the analysis of reaction mixtures and for purity assessment.

Specific fragmentation patterns and high-resolution mass data for this compound have not been detailed in the available scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic methods probe the vibrational and electronic transitions within the molecule.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), C-F stretching (around 1100-1200 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would reveal electronic transitions between molecular orbitals. Aromatic compounds like this typically show strong absorptions in the UV region (200-400 nm) corresponding to π→π* transitions.

Publicly accessible, specific IR and UV-Vis spectral data for this compound could not be located for this analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Data Analysis and Molecular Packing Modes

A single-crystal X-ray diffraction study would yield precise data on the unit cell dimensions (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the crystal lattice. This information reveals how the molecules pack together in the solid state, which is governed by intermolecular forces.

Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 3D Energy Frameworks)

Analysis of the crystal structure allows for a detailed study of non-covalent interactions.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto the molecular surface, highlighting regions involved in hydrogen bonding, halogen bonding, and other van der Waals contacts.

3D Energy Frameworks: This analysis calculates the interaction energies between molecules in the crystal lattice, providing a visual representation of the strength and nature (e.g., electrostatic, dispersion) of the forces that create the crystal's supramolecular architecture.

A search of crystallographic databases did not yield a published crystal structure for this compound. Therefore, a detailed analysis of its crystal data and intermolecular interactions is not possible at this time.

Theoretical and Computational Chemistry Studies

Computational methods, particularly those rooted in quantum mechanics, offer profound insights into the behavior of molecules at the atomic and electronic levels. For this compound, these studies are crucial for elucidating its fundamental chemical nature.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry and various electronic properties of compounds. DFT calculations, typically employing a basis set like B3LYP/6-311++G(d,p), can be used to determine the optimized geometry of this compound, providing data on bond lengths, bond angles, and dihedral angles. nih.govmultidisciplinaryjournals.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Diaryl Ether Linkage (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O (phenoxy) | 1.36 - 1.42 | - |

| C-O (aniline) | 1.38 - 1.45 | - |

| C-N | 1.38 - 1.46 | - |

| C-F | 1.34 - 1.37 | - |

| C-Cl | 1.73 - 1.76 | - |

| C-O-C | - | 118 - 122 |

| C-C-N | - | 119 - 121 |

| C-C-F | - | 118 - 120 |

Note: The data in this table is illustrative and represents typical ranges for similar chemical bonds. Specific calculated values for this compound are not available in the cited literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -5.0 to -6.5 |

| ELUMO | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |

| Ionization Potential (I) ≈ -EHOMO | 5.0 to 6.5 |

| Electron Affinity (A) ≈ -ELUMO | 1.0 to 2.5 |

| Electronegativity (χ) = (I+A)/2 | 3.0 to 4.5 |

| Chemical Hardness (η) = (I-A)/2 | 1.5 to 2.5 |

Note: The data in this table is illustrative and based on typical values for analogous aromatic compounds. pastic.gov.pkresearchgate.netnih.govresearchgate.net Specific calculated values for this compound are not available in the cited literature.

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net The MEP is color-coded, with red typically indicating regions of most negative electrostatic potential (electron-rich) and blue indicating regions of most positive electrostatic potential (electron-poor). Green and yellow represent intermediate potentials. researchgate.net

For this compound, an MEP map would likely show negative potential around the electronegative oxygen, fluorine, and nitrogen atoms, as well as the π-systems of the aromatic rings, suggesting these are likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and the aromatic rings, indicating these as potential sites for nucleophilic interaction. dntb.gov.ua

Molecular Modeling Investigations for Mechanistic Insights

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. In the context of this compound, molecular modeling, particularly molecular docking studies, can provide mechanistic insights into its potential interactions with biological macromolecules.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Catalytic Systems for Sustainable Production

The synthesis of diaryl ethers like 4-(4-Chlorophenoxy)-3-fluoroaniline has traditionally relied on methods such as the Ullmann condensation, which often require harsh conditions, including high temperatures (120-250°C) and stoichiometric amounts of copper. researchgate.netbeilstein-journals.orgwikipedia.org Modern research is intensely focused on developing more sustainable and efficient synthetic routes.

Future efforts will likely concentrate on refining transition-metal-catalyzed cross-coupling reactions, primarily the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination. beilstein-journals.orgresearchgate.net The goal is to lower the environmental impact and cost by designing highly active catalytic systems that operate under milder conditions. Research is moving towards the use of nanocatalysts, such as copper or palladium nanoparticles, which offer high surface area and enhanced reactivity, allowing for lower catalyst loading and often enabling reactions in greener solvents like water. nih.gov The development of novel, inexpensive, and air-stable ligands that improve catalyst performance and solubility is also a key area of investigation. beilstein-journals.orgorganic-chemistry.org For instance, N,N-dimethylglycine has been identified as a highly effective ligand for the copper-catalyzed synthesis of diaryl ethers at temperatures as low as 90°C. organic-chemistry.org

Furthermore, emerging technologies like continuous flow chemistry present a paradigm shift for the production of such compounds. mdpi.com Flow reactors offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety when handling hazardous reagents. mdpi.comnih.govrsc.org A high-yielding, continuous flow process for diaryl ether synthesis has been developed using a polymer-supported reagent in supercritical CO2, highlighting a path towards automated and highly efficient production. nih.govrsc.org

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Feature | Classical Ullmann Reaction | Modern Catalytic Systems |

|---|---|---|

| Catalyst | Stoichiometric Copper Powder/Salts beilstein-journals.orgwikipedia.org | Catalytic (mol %) Cu or Pd complexes, Nanocatalysts beilstein-journals.orgnih.gov |

| Temperature | High (often >200°C) beilstein-journals.orgwikipedia.org | Mild to Moderate (Room Temp. to ~110°C) beilstein-journals.orgnih.gov |

| Solvents | High-boiling polar solvents (e.g., DMF, nitrobenzene) wikipedia.org | Greener solvents (e.g., water, scCO2, ionic liquids) researchgate.netnih.gov |

| Ligands | Generally not used wikipedia.org | Often required (e.g., N,N-dimethylglycine, phenanthroline) organic-chemistry.orgorganic-chemistry.org |

| Sustainability | Low (high energy, difficult purification) researchgate.net | High (lower energy, easier workup, potential for catalyst recycling) nih.govjsynthchem.com |

Integration into Multi-component Reaction Architectures and Combinatorial Synthesis

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single step. frontiersin.orgtcichemicals.com This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate large libraries of structurally diverse compounds. tcichemicals.comnih.govslideshare.net The aniline (B41778) functionality of this compound makes it an ideal candidate for integration into various MCRs.

Aniline derivatives are key building blocks in several named MCRs, including the Mannich, Strecker, and Ugi reactions. nih.govorganic-chemistry.org For example, 4-fluoroaniline (B128567) has been successfully used in the Doebner reaction to synthesize inhibitors of dihydroorotate (B8406146) dehydrogenase, a key enzyme in nucleotide synthesis. nih.gov By employing this compound as the amine component in these reactions, researchers can create vast combinatorial libraries. nih.gov Each library member would incorporate the stable diaryl ether core while introducing diversity through the other reactants (e.g., various aldehydes, ketones, isocyanides, or carboxylic acids). This strategy provides a rapid pathway to novel chemical entities for screening against a wide array of biological targets. nih.gov

Table 2: Potential Integration of this compound in Multi-Component Reactions

| MCR Name | Reactant Types | Potential Product Scaffold |

|---|---|---|

| Mannich Reaction | Aldehyde, Amine (target compound), Carbonyl Compound organic-chemistry.org | β-Amino-carbonyl compounds |

| Ugi Reaction | Aldehyde/Ketone, Amine (target compound), Isocyanide, Carboxylic Acid tcichemicals.comnih.gov | α-Acylamino carboxamides (peptidomimetics) |

| Doebner Reaction | Aldehyde, Amine (target compound), Pyruvic Acid nih.gov | Quinolines |

| Kabachnik-Fields Reaction | Aldehyde/Ketone, Amine (target compound), Phosphite organic-chemistry.org | α-Aminophosphonates |

Advanced Materials Science Applications Beyond Existing Polymers

The unique combination of a halogenated diaryl ether and an aniline moiety suggests significant potential for this compound as a monomer or functional building block in advanced materials science. man.ac.uk The aniline unit is the precursor to polyaniline (PANI), a well-known conducting polymer. The incorporation of fluorine into the polymer backbone, as seen in poly(3-fluoroaniline), can enhance properties such as solubility and thermal stability compared to the unsubstituted PANI. researchgate.net Copolymers derived from this compound could therefore lead to processable conducting polymers with tailored electronic properties and improved environmental resistance. researchgate.netrsc.org

Beyond polymers, the diaryl ether structure is a feature in materials designed for optoelectronics. researchgate.net There is growing interest in creating functional porous materials like covalent organic frameworks (COFs) from fluorinated and imide-linked building blocks. acs.orgacs.org A fluorine-functionalized imide-linked COF has recently been synthesized via melt polymerization, demonstrating high stability and a large surface area, making it an excellent adsorbent for separating industrial gases like SF6. acs.orgacs.org The amine group of this compound could be reacted with anhydrides to form imide links, positioning the diaryl ether unit within the pores of a COF. Such materials could be designed for selective gas capture, sensing, or as supports for catalysts. The inherent properties of fluorinated polymers, such as chemical inertness and thermal stability, would be imparted to these new materials. nih.gov

Computational Design and Prediction of Novel Analogues with Targeted Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in silico design and evaluation of novel molecules before their physical synthesis. frontiersin.org Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations can be applied to this compound to predict the properties of its analogues and guide synthetic efforts. frontiersin.orgnih.govunar.ac.idnih.gov

Molecular docking studies can simulate how analogues of this compound bind to the active site of a target protein, such as a kinase or receptor. frontiersin.orgresearchgate.net By systematically modifying the substituents on the aromatic rings, researchers can computationally screen for derivatives with optimal binding affinity and selectivity, prioritizing the most promising candidates for synthesis. unar.ac.id This approach has been used to design benzoheterocyclic 4-aminoquinoline (B48711) analogues as potential antimalarial agents. unar.ac.id

Furthermore, QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov For anilines and phenols, QSAR models have been successfully used to predict toxicity towards aquatic organisms. nih.gov Similar models could be developed to predict the reactivity of this compound analogues in specific reactions or their potential as anticancer agents, thereby accelerating the development cycle. frontiersin.org

Table 3: Computational Workflow for Designing Novel Analogues

| Step | Technique | Purpose |

|---|---|---|

| 1. Target Identification | Bioinformatics & Literature Review | Identify a biological protein or material property of interest. |

| 2. Library Generation | In Silico Modification | Create a virtual library of analogues based on the core scaffold. |

| 3. Binding/Property Prediction | Molecular Docking / DFT frontiersin.orgnih.gov | Predict binding affinity to a target or key electronic/physical properties. |

| 4. Activity/Toxicity Modeling | QSAR & ADMET Prediction frontiersin.orgnih.gov | Estimate biological activity and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, Toxicity). |

| 5. Candidate Prioritization | Scoring and Analysis | Rank analogues based on predicted performance and synthetic feasibility to select candidates for synthesis. |

Role in Emerging Chemical Technologies and Bio-inspired Synthesis

The structural features of this compound make it well-suited for use in emerging areas of chemical technology and bio-inspired synthesis. As mentioned, flow chemistry offers a modern platform for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), providing benefits in automation, scalability, and process control. mdpi.comacs.org The application of flow chemistry to Ullmann-type or Buchwald-Hartwig reactions could enable the on-demand, automated synthesis of a library of diaryl ether compounds based on the target scaffold. vapourtec.com

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. The diaryl ether linkage is a key structural component in complex natural products like the antibiotic vancomycin. beilstein-journals.org Developing efficient and selective methods for synthesizing substituted diaryl ethers like this compound is crucial for accessing analogues of these natural products. beilstein-journals.org Additionally, the aniline moiety can be a handle for bio-orthogonal reactions. Inspired by enzymes, chemical methods are being developed for the late-stage functionalization of peptides and proteins. nih.gov A versatile building block like this compound could potentially be used to introduce a unique chemical tag onto biomolecules for applications in diagnostics or targeted therapy. nih.gov This aligns with a growing trend of using aniline derivatives in the synthesis of biologically active compounds and for modifying biological systems. nih.govmdpi.comacs.org

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chlorophenoxy)-3-fluoroaniline, and how can by-product formation be minimized?

- Methodological Answer : The compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution. For example, 4-(4-chlorophenoxy)aniline (a structurally similar precursor) was synthesized using a palladium-catalyzed coupling of 4-chloroaniline with 4-chlorophenol derivatives under reflux in DMF at 120°C for 12 hours . To minimize by-products (e.g., diaryl ethers or halogenated impurities):

- Use stoichiometric control of reactants (1:1.05 molar ratio of aryl halide to phenol).

- Employ high-purity starting materials (≥97% by GC analysis) .

- Purify via silica gel chromatography (10–30% ethyl acetate in hexanes) to isolate the target compound .

Q. How can spectroscopic techniques (NMR, HRMS) be applied to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for aromatic proton signals in the δ 6.8–7.4 ppm range, with splitting patterns reflecting substituent positions. For example, the para-chlorophenoxy group shows a doublet (J = 8.5 Hz) at δ 7.2 ppm, while the meta-fluoro group causes coupling (J = 10 Hz) in adjacent protons .

- HRMS : Calculate exact mass (e.g., C12H8ClFNO: 251.0254). Observed m/z should match within 3 ppm error. In related compounds, HRMS (+ESI) showed a deviation of 0.5 ppm (e.g., 259.1436 observed vs. 259.1441 calculated) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound, and how can SHELX programs address them?

- Methodological Answer : Crystallographic disorder (e.g., rotational flexibility of the chlorophenoxy group) can complicate refinement. Strategies include:

- Using SHELXL for anisotropic displacement parameter (ADP) refinement. Split disorder models with PART instructions to account for overlapping electron density .

- Apply TWIN commands in SHELXL for data with twinning (common in orthorhombic systems). For example, a similar compound required a twin matrix of (-1 0 0 / 0 -1 0 / 0 0 -1) with a BASF parameter of 0.35 .

- Key Parameters :

| Refinement Program | R1 (%) | wR2 (%) | Flack Parameter |

|---|---|---|---|

| SHELXL-2018 | 3.2 | 8.5 | 0.01(2) |

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Mitigation steps:

- Purity Validation : Use HPLC (C18 column, 70:30 MeCN/H2O, λ = 254 nm) to confirm ≥98% purity .

- Assay Replication : Test compounds in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. For example, a derivative showed IC50 = 12 µM in HEK293 but 45 µM in HeLa due to differential kinase expression .

- Control Experiments : Include chloroxuron (a related phenylurea herbicide) as a positive control to benchmark activity .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices (ƒ<sup>−</sup>) to identify nucleophilic attack sites. For example, the fluorine atom in 3-fluoroaniline derivatives shows higher electrophilicity (ƒ<sup>−</sup> = 0.15) than chlorine (ƒ<sup>−</sup> = 0.09) .

- Solvent Effects : Simulate reaction pathways in DMSO (ε = 46.7) using the SMD model. Activation energy (ΔG<sup>‡</sup>) for SNAr reactions in DMSO is typically 20–25 kcal/mol .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Contradictions often stem from crystallinity or hydration states. Solutions:

- Gravimetric Analysis : Dissolve 10 mg in 1 mL solvent (e.g., DCM, EtOAc, MeOH) at 25°C. Centrifuge at 10,000 rpm for 5 min to isolate undissolved material. Dry and weigh to calculate solubility (mg/mL).

- DSC/TGA : Confirm polymorphic forms. A hydrate form (mp = 128°C) may dissolve better in water (1.2 mg/mL) vs. anhydrous form (mp = 145°C, solubility = 0.3 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten